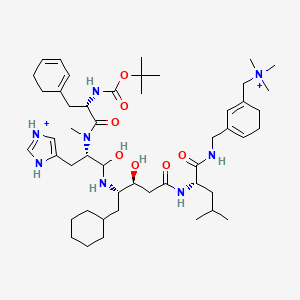
Bantag-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bantag-1 is a synthetic organic compound known for its role as a peptide-antagonist. It is specifically a high-affinity antagonist of the orphan G-protein-coupled receptor Bombesin receptor subtype-3 (BRS-3). The binding affinity of this compound in BRS-3 expressing cells is approximately 1.3 nanomolar . This compound is often used in biochemical and physiological studies due to its specificity and high affinity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bantag-1 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:
- Protection of amino groups using Boc (tert-butyloxycarbonyl) groups.
- Coupling of amino acids using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
- Deprotection of Boc groups using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale peptide synthesis using automated peptide synthesizers.
- Purification of the final product using high-performance liquid chromatography (HPLC).
- Lyophilization to obtain the compound in powder form .
Chemical Reactions Analysis
Types of Reactions: Bantag-1 primarily undergoes peptide coupling and deprotection reactions during its synthesis. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Major Products Formed: The major product formed from the synthesis of this compound is the peptide chain itself, which is then purified and characterized .
Scientific Research Applications
Bantag-1 has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in studies involving G-protein-coupled receptors, particularly Bombesin receptor subtype-3.
Medicine: Investigated for its potential therapeutic applications in conditions related to BRS-3, such as obesity and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical studies
Mechanism of Action
Bantag-1 exerts its effects by binding to the Bombesin receptor subtype-3 (BRS-3) with high affinity. This binding inhibits the receptor’s activity, thereby blocking the downstream signaling pathways. The molecular targets involved include the G-protein-coupled receptor BRS-3, which plays a role in regulating energy homeostasis and metabolic processes .
Similar Compounds:
MK-5046: A nonpeptide agonist of BRS-3.
Bag-1 and Bag-2: Selective agonists for BRS-3.
Comparison: this compound is unique due to its high specificity and affinity for BRS-3 compared to other compounds. While MK-5046 is an agonist, this compound acts as an antagonist, providing a different mechanism of action. Bag-1 and Bag-2 are also agonists, making this compound distinct in its inhibitory role .
properties
Molecular Formula |
C49H82N8O7+2 |
|---|---|
Molecular Weight |
895.2 g/mol |
IUPAC Name |
[3-[[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-3-cyclohexa-1,3-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-methylamino]-1-hydroxy-3-(1H-imidazol-3-ium-5-yl)propyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-4-methylpentanoyl]amino]methyl]cyclohexa-1,3-dien-1-yl]methyl-trimethylazanium |
InChI |
InChI=1S/C49H80N8O7/c1-33(2)23-40(45(60)51-29-36-21-16-22-37(24-36)31-57(7,8)9)53-44(59)28-43(58)39(25-34-17-12-10-13-18-34)54-46(61)42(27-38-30-50-32-52-38)56(6)47(62)41(26-35-19-14-11-15-20-35)55-48(63)64-49(3,4)5/h11,14,19,21,24,30,32-34,39-43,46,54,58,61H,10,12-13,15-18,20,22-23,25-29,31H2,1-9H3,(H3-,50,51,52,53,55,59,60,63)/p+2/t39-,40-,41-,42-,43-,46?/m0/s1 |
InChI Key |
DAWSYEXBFLQUER-SLMIJXFKSA-P |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)C[C@@H]([C@H](CC2CCCCC2)NC([C@H](CC3=C[NH+]=CN3)N(C)C(=O)[C@H](CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)CC(C(CC2CCCCC2)NC(C(CC3=C[NH+]=CN3)N(C)C(=O)C(CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)
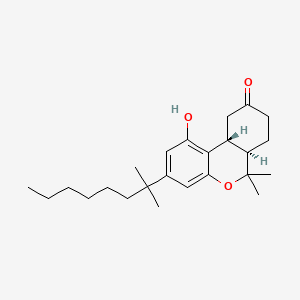
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
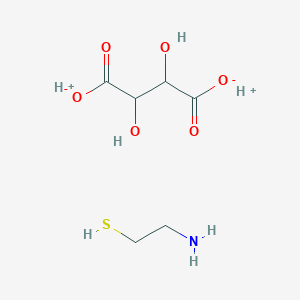
![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)
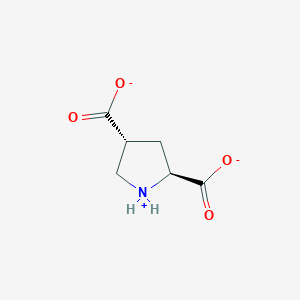
![(3R,6R,8S,9R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774330.png)
![1-Butyl-4-{3-fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B10774342.png)
![Doxacurium chloride [VANDF]](/img/structure/B10774347.png)

carbamoyl})cyclopentane-1,2-dicarboxylic acid](/img/structure/B10774370.png)
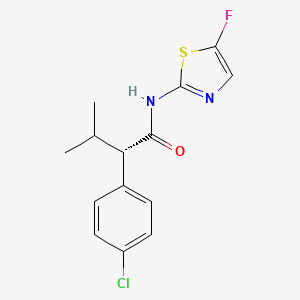
![[(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutyl] dihydrogen phosphate](/img/structure/B10774387.png)